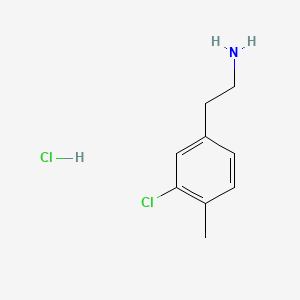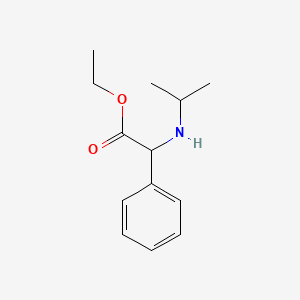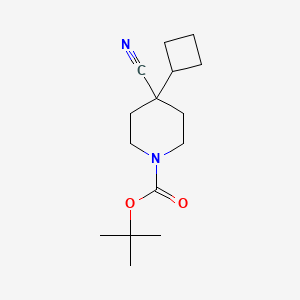
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H22N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with cyclobutyl bromide under basic conditions. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure high selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-4-cyclobutylpiperidine-1-carboxylate.
Reduction: Tert-butyl 4-aminomethyl-4-cyclobutylpiperidine-1-carboxylate.
Substitution: Various tert-butyl 4-substituted-4-cyclobutylpiperidine-1-carboxylates depending on the substituent used.
Applications De Recherche Scientifique
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-cyanopiperidine-1-carboxylate
- Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-cyano-4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C15H24N2O2 |
|---|---|
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
tert-butyl 4-cyano-4-cyclobutylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-9-7-15(11-16,8-10-17)12-5-4-6-12/h12H,4-10H2,1-3H3 |
Clé InChI |
FKIJIGDJHDWZPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


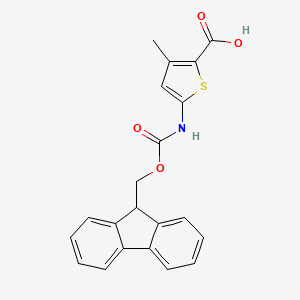
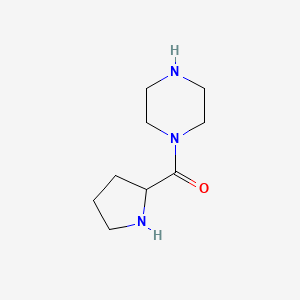
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol](/img/structure/B13507711.png)
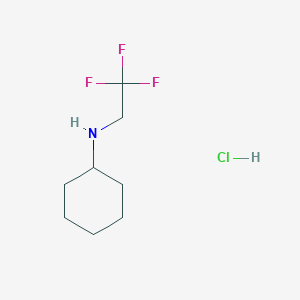
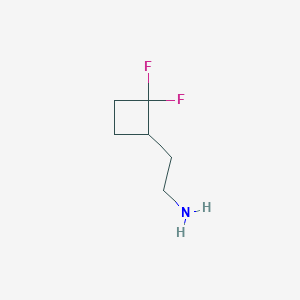
![[6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]methanol](/img/structure/B13507730.png)
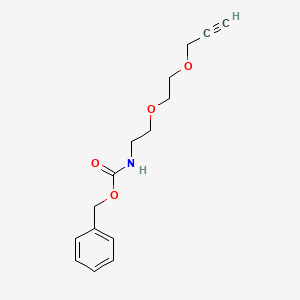
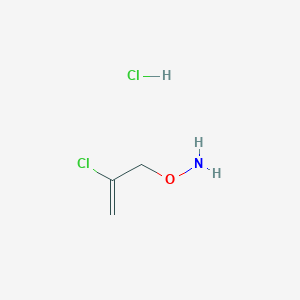
![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)
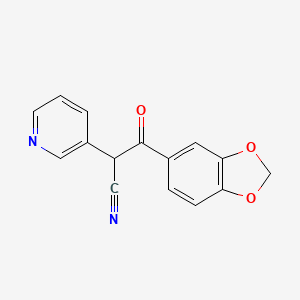
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)
